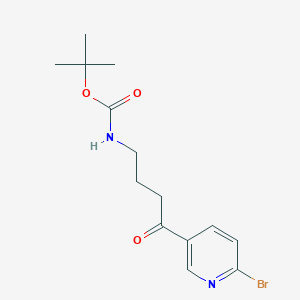
methyl (2S)-2-chloro-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-chloro-3-phenylpropanoate is an organic compound with the molecular formula C10H11ClO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-chloro-3-phenylpropanoate typically involves the esterification of (2S)-2-chloro-3-phenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach to ester synthesis .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) for nitration.
Major Products:
Substitution: Formation of methyl (2S)-2-hydroxy-3-phenylpropanoate or methyl (2S)-2-amino-3-phenylpropanoate.
Reduction: Formation of (2S)-2-chloro-3-phenylpropanol.
Oxidation: Formation of nitro or sulfonyl derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-chloro-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of chiral drugs, which are important in the development of medications with specific stereochemistry.
Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules
Wirkmechanismus
The mechanism of action of methyl (2S)-2-chloro-3-phenylpropanoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The compound’s chiral nature allows it to interact selectively with other chiral molecules, influencing its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Methyl (2S)-2-hydroxy-3-phenylpropanoate: Similar structure but with a hydroxyl group instead of a chlorine atom.
Methyl (2S)-2-amino-3-phenylpropanoate: Contains an amino group in place of the chlorine atom.
Methyl (2S)-2-bromo-3-phenylpropanoate: Similar structure with a bromine atom instead of chlorine.
Uniqueness: Methyl (2S)-2-chloro-3-phenylpropanoate is unique due to its specific chiral configuration and the presence of a chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of various chiral compounds and pharmaceuticals .
Eigenschaften
Molekularformel |
C10H11ClO2 |
|---|---|
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
methyl (2S)-2-chloro-3-phenylpropanoate |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
DWKOUAHXOPJAHG-VIFPVBQESA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)Cl |
Kanonische SMILES |
COC(=O)C(CC1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


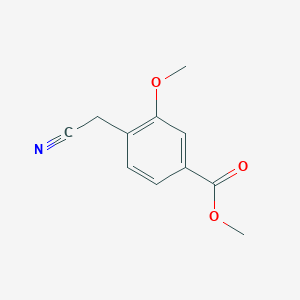

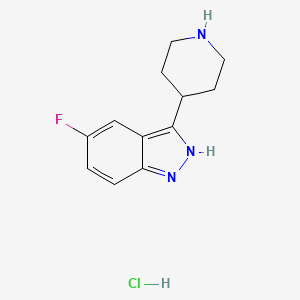
![2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13147717.png)

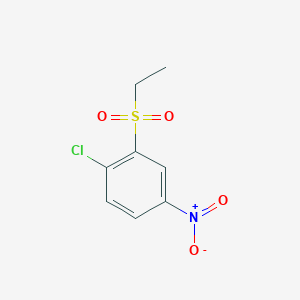
![2-Chloro-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13147730.png)
![2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13147738.png)
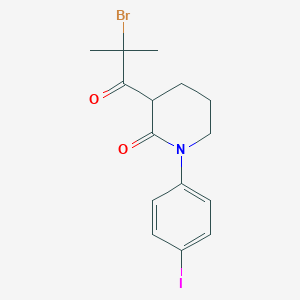

![(R)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13147759.png)
